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Compound of Interest

Compound Name: MOP 35

Cat. No.: B1177889 Get Quote

Disclaimer: The term "MOP 35" is not a standard designation in published scientific literature

for a biological molecule. Based on the context of your request for information on activation

procedures, signaling pathways, and experimental protocols for a scientific audience, this

technical support center has been developed to address the topic of Interleukin-35 (IL-35), a

heterodimeric cytokine composed of the p35 and Ebi3 subunits. It is plausible that "MOP 35"

was a typographical error or a non-standard abbreviation.

This guide provides troubleshooting advice, frequently asked questions, and detailed

experimental protocols for researchers working with IL-35.

Frequently Asked Questions (FAQs)
Q1: What is IL-35 and what is its primary function?

A1: Interleukin-35 (IL-35) is an immunosuppressive cytokine belonging to the IL-12 family. It is

a heterodimer composed of the IL-12α (p35) and Epstein-Barr virus-induced gene 3 (Ebi3)

subunits.[1][2] Its primary role is in immune suppression, including the inhibition of T-cell

proliferation and the induction and expansion of a regulatory T-cell population known as IL-35-

producing induced regulatory T cells (iTr35).[3][4][5]

Q2: What are the cellular sources of IL-35?

A2: IL-35 is predominantly produced by regulatory T cells (Tregs) and has also been shown to

be secreted by regulatory B cells (Bregs).[2][6] Unlike other IL-12 family members that are
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mainly produced by antigen-presenting cells, IL-35's production is more restricted to regulatory

immune cell populations.[7]

Q3: What are the receptors for IL-35?

A3: IL-35 signaling in T cells is mediated through a receptor complex composed of IL-12Rβ2

and gp130.[5][8] IL-35 can signal through heterodimers of IL-12Rβ2:gp130, as well as

homodimers of IL-12Rβ2:IL-12Rβ2 and gp130:gp130.[3][5][9] In B cells, the receptor complex

is thought to be composed of IL-12Rβ2 and IL-27Rα.[1][5]

Q4: What is the primary signaling pathway activated by IL-35?

A4: IL-35 signaling primarily activates the JAK-STAT pathway. In T cells, this involves the

phosphorylation of STAT1 and STAT4.[1][3] In B cells, IL-35 engagement of its receptor leads

to the phosphorylation of STAT1 and STAT3.[1][10] The activation of these STAT proteins leads

to the transcription of target genes, including the subunits of IL-35 itself (p35 and Ebi3),

creating a positive feedback loop.[3]
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Issue Potential Cause Recommended Solution

Low or no suppression of T-cell

proliferation with recombinant

IL-35 (rIL-35).

Inactive rIL-35 due to a low

rate of active heterodimer

formation during production.[8]

1. Verify the activity of the rIL-

35 lot using a sensitive cell line

or a well-established in vitro

suppression assay. 2.

Consider using a single-chain

version of IL-35 where the p35

and Ebi3 subunits are linked,

which may have improved

stability and activity. 3. Ensure

proper storage and handling of

rIL-35 as per the

manufacturer's instructions to

avoid degradation.[11]

Inconsistent induction of iTr35

cells.

1. Suboptimal concentration of

rIL-35. 2. Inappropriate T-cell

stimulation conditions. 3.

Presence of pro-inflammatory

cytokines that may counteract

IL-35 signaling.

1. Perform a dose-response

experiment to determine the

optimal concentration of rIL-35

for iTr35 induction. 2. Ensure

robust T-cell activation using

anti-CD3 and anti-CD28

antibodies. 3. Use highly

purified naive T cells for the

initial culture to minimize the

influence of other cell types

and cytokines.

Difficulty in detecting IL-35

production by cells.

1. Low levels of secreted IL-

35. 2. IL-35 is rapidly

consumed by responding cells.

3. Intracellular detection is

hampered by inefficient protein

transport.

1. For secreted IL-35,

concentrate the cell culture

supernatant before performing

an ELISA. 2. For intracellular

detection by flow cytometry,

use a protein transport inhibitor

like Brefeldin A or Monensin

during the last few hours of cell

stimulation.[12] 3. Use a

sensitive ELISA kit specifically
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validated for the detection of

the p35/Ebi3 heterodimer.

Variability in STAT

phosphorylation upon IL-35

stimulation.

1. Cell type-specific differences

in receptor expression and

signaling. 2. Timing of cell lysis

after stimulation is not optimal.

3. Basal level of STAT

phosphorylation in activated T

cells.

1. Confirm the expression of

IL-12Rβ2 and gp130 on your

target cells. 2. Perform a time-

course experiment to identify

the peak of STAT1 and STAT4

phosphorylation, which is often

transient.[3] 3. Include

appropriate controls, such as

unstimulated cells and cells

stimulated with other cytokines

(e.g., IL-12 for pSTAT4, IFN-γ

for pSTAT1), to validate your

assay.[3]

Experimental Protocols
Protocol 1: In Vitro Generation of iTr35 Cells from Naïve
T Cells
This protocol describes the induction of IL-35-producing regulatory T cells (iTr35) from a

population of naive T cells.

Materials:

Recombinant IL-35 (rIL-35)

Purified naive CD4+ T cells (CD4+CD25-CD45RA+)

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

Complete RPMI-1640 medium

Recombinant IL-2

Procedure:
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Isolate naive CD4+ T cells from your source (e.g., human peripheral blood or mouse spleen)

using a negative selection kit.

Activate the naive T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28

(e.g., 1-2 µg/mL) in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 U/mL).

Add rIL-35 to the culture at a predetermined optimal concentration (a typical starting range is

10-100 ng/mL). Include a control culture without rIL-35.

Culture the cells for 3-5 days.

Assess the induction of iTr35 cells by measuring the expression of the IL-35 subunits, Ebi3

and Il12a (p35), by qPCR.[4]

To confirm the suppressive function of the generated iTr35 cells, co-culture them with freshly

activated, CFSE-labeled naive T cells and measure the proliferation of the target T cells by

flow cytometry.

Protocol 2: In Vitro T-Cell Suppression Assay
This protocol is for assessing the suppressive capacity of IL-35 or IL-35-producing cells on T-

cell proliferation.

Materials:

Responder T cells (e.g., purified CD4+ T cells), labeled with a proliferation dye such as

CFSE.

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

Suppressor cells (e.g., generated iTr35 cells) or recombinant IL-35.

Complete RPMI-1640 medium.

Procedure:

Label the responder T cells with CFSE according to the manufacturer's protocol.
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Activate the CFSE-labeled responder T cells with anti-CD3 and anti-CD28 antibodies.

In a 96-well plate, co-culture the activated responder T cells with either:

Varying ratios of suppressor cells (e.g., 1:1, 1:2, 1:4 suppressor to responder).

Varying concentrations of recombinant IL-35.

Include control wells with only activated responder T cells.

Culture for 3-4 days.

Analyze the proliferation of the responder T cells by measuring CFSE dilution using flow

cytometry. A decrease in the percentage of divided cells indicates suppression.

Quantitative Data Summary
The following tables provide examples of how quantitative data from IL-35 experiments can be

structured.

Table 1: Relative mRNA Expression of IL-35 Subunits in T Cells Following rIL-35 Treatment

Treatment
Relative Ebi3 mRNA
Expression (Fold Change)

Relative Il12a (p35) mRNA
Expression (Fold Change)

Control (no rIL-35) 1.0 1.0

rIL-35 (50 ng/mL) 8.5 ± 1.2 6.2 ± 0.9

Data are presented as mean ±

SEM from three independent

experiments.

Table 2: Suppression of T-Cell Proliferation by iTr35 Cells
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Suppressor:Responder Ratio
Percentage of Proliferated Responder T
Cells

0:1 (Control) 92.5% ± 3.1%

1:4 65.3% ± 4.5%

1:2 41.8% ± 3.8%

1:1 22.7% ± 2.9%

Data are presented as mean ± SEM from three

independent experiments.
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Caption: IL-35 signaling cascade in T lymphocytes.
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iTr35 Generation and Functional Assay Workflow
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Caption: Workflow for generating and testing iTr35 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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